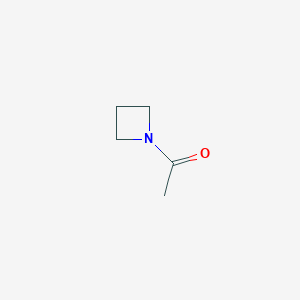

1-(Azetidin-1-yl)ethanone

Description

The exact mass of the compound 1-Azetidin-1-YL-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGFLVDKXVWJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555212 | |

| Record name | 1-(Azetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45467-31-0 | |

| Record name | 1-(Azetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azetidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetylazetidine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylazetidine, systematically known as 1-(azetidin-1-yl)ethanone, is a fascinating and increasingly relevant molecule within the landscape of medicinal chemistry and organic synthesis. As a derivative of azetidine, the four-membered nitrogenous heterocycle, it possesses a unique combination of structural rigidity and chemical reactivity stemming from its inherent ring strain. This guide provides a comprehensive technical overview of N-acetylazetidine, focusing on its core chemical properties, spectroscopic signature, synthesis, and its emerging importance as a building block in the development of novel therapeutics. The azetidine scaffold is a privileged structure in modern drug discovery, and understanding its acylated derivatives is paramount for its effective utilization.[1][2]

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of N-acetylazetidine are dictated by its unique molecular architecture, which marries the strained four-membered azetidine ring with an N-acetyl group.

Chemical Structure and Molecular Formula

N-acetylazetidine is characterized by a central azetidine ring where the nitrogen atom is substituted with an acetyl group. The molecular formula is C₅H₉NO .

-

Core Structure: A saturated four-membered ring containing three carbon atoms and one nitrogen atom.

-

Substitution: An acetyl group (CH₃CO-) is attached to the nitrogen atom.

The IUPAC name for this compound is 1-(azetidin-1-yl)ethanone .

Molecular Weight

The molecular weight of N-acetylazetidine can be precisely calculated from its molecular formula. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is determined to be:

Molecular Weight: 99.13 g/mol

This low molecular weight makes it an attractive building block in fragment-based drug design, where small, structurally defined molecules are used to construct more complex and potent drug candidates.[2]

Key Physicochemical Properties

The physicochemical properties of N-acetylazetidine are crucial for its handling, reactivity, and behavior in biological systems.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₅H₉NO | Calculated |

| Molecular Weight | 99.13 g/mol | Calculated |

| IUPAC Name | 1-(azetidin-1-yl)ethanone | Nomenclature |

| CAS Number | Not explicitly found for N-acetylazetidine | Database Search |

| Appearance | Expected to be a colorless liquid at room temperature | Inferred from similar small molecules |

| Solubility | Expected to be soluble in water and a range of organic solvents | Inferred from structural features |

| Boiling Point | Higher than azetidine (62.5 °C) due to increased molecular weight and polarity | Chemical Principles |

Part 2: Synthesis and Reactivity

The synthesis of N-acetylazetidine is conceptually straightforward, leveraging the nucleophilicity of the nitrogen atom in the azetidine ring. Its reactivity is a nuanced interplay between the inherent ring strain of the azetidine core and the electronic influence of the N-acetyl group.

Synthetic Pathways

The most common method for the preparation of N-acetylazetidine is the N-acylation of azetidine . This reaction involves the treatment of azetidine with an acetylating agent.

General Reaction Scheme:

Sources

An In-Depth Technical Guide to 1-Acetylazetidine: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylazetidine, a unique and increasingly important heterocyclic compound, stands at the intersection of synthetic chemistry and pharmaceutical development. As a derivative of azetidine, the smallest saturated four-membered nitrogen-containing heterocycle, it possesses a strained ring system that imparts distinct chemical reactivity and conformational rigidity. These characteristics make it a valuable building block in the synthesis of complex molecules and a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of 1-acetylazetidine, from its fundamental nomenclature and properties to its synthesis, key reactions, and diverse applications in the scientific landscape.

I. Nomenclature and Synonyms: A Comprehensive Reference

Clarity in chemical communication is paramount. 1-Acetylazetidine is known by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for effective literature searches and clear communication within research teams.

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(Azetidin-1-yl)ethan-1-one . This name unambiguously describes the acetyl group (ethan-1-one) attached to the nitrogen atom (position 1) of the azetidine ring.

A widely used and accepted synonym is N-acetylazetidine . The 'N-' prefix clearly indicates that the acetyl group is bonded to the nitrogen atom of the azetidine ring.

A comprehensive list of synonyms and identifiers is provided in the table below for quick reference.

| Identifier Type | Identifier |

| IUPAC Name | 1-(Azetidin-1-yl)ethan-1-one |

| Common Synonyms | N-Acetylazetidine, 1-Azetidinyl ethanone |

| CAS Number | 45467-31-0[1] |

II. Physicochemical and Spectroscopic Profile

A. Physicochemical Properties

The properties of the parent azetidine molecule provide a baseline for understanding 1-acetylazetidine. Azetidine is a colorless liquid at room temperature with a boiling point of 61-62 °C and is miscible with water.[2][3] The introduction of the acetyl group is expected to increase the molecular weight and polarity, likely leading to a higher boiling point and influencing its solubility profile.

Table of Physicochemical Properties (Comparison with Azetidine):

| Property | Azetidine | 1-Acetylazetidine (Predicted/Inferred) |

| Molecular Formula | C₃H₇N | C₅H₉NO |

| Molecular Weight | 57.09 g/mol [3] | 99.13 g/mol |

| Boiling Point | 61-62 °C[2][3] | Expected to be higher than azetidine |

| Melting Point | -70 °C[2] | Likely a low-melting solid or liquid |

| Density | 0.847 g/mL at 25 °C[2][3] | Expected to be higher than azetidine |

| Solubility in Water | Miscible[2][3] | Likely soluble |

| pKa (of conjugate acid) | 11.29[3] | Expected to be lower due to the electron-withdrawing acetyl group |

B. Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1-acetylazetidine. Below are the expected key features in its NMR, IR, and mass spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons of the acetyl group.

-

Two multiplets for the methylene protons of the azetidine ring. The protons at C2 and C4 will be deshielded due to their proximity to the nitrogen atom, and the protons at C3 will be in a different chemical environment.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three signals corresponding to the unique carbon environments:

-

A signal for the carbonyl carbon of the acetyl group, typically in the downfield region (around 170 ppm).

-

A signal for the methyl carbon of the acetyl group.

-

Signals for the methylene carbons of the azetidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide functional group, typically appearing in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-acetylazetidine (m/z = 99). Common fragmentation patterns may include the loss of the acetyl group or fragments of the azetidine ring.

III. Synthesis of 1-Acetylazetidine: A Practical Protocol

The most direct and common method for the synthesis of 1-acetylazetidine is the N-acetylation of azetidine. This reaction involves the treatment of azetidine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation of Azetidine

This protocol describes a general procedure for the N-acetylation of a secondary amine, adapted for the synthesis of 1-acetylazetidine.

Materials:

-

Azetidine

-

Acetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality behind this slow addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude 1-acetylazetidine can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected data for 1-acetylazetidine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-acetylazetidine.

IV. Chemical Reactivity and Synthetic Utility

The strained four-membered ring of 1-acetylazetidine dictates its chemical reactivity. While the amide bond is relatively stable, the azetidine ring can undergo ring-opening reactions under certain conditions, making it a versatile intermediate in organic synthesis. The acetyl group, being electron-withdrawing, influences the nucleophilicity of the nitrogen atom.

Key Reactions:

-

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often under acidic or Lewis acidic conditions that activate the ring.[3] This property allows for the synthesis of functionalized acyclic amines.

-

Modification of the Acetyl Group: The acetyl group can be subjected to further chemical transformations, although these are less common than reactions involving the azetidine ring.

-

Use as a Building Block: 1-Acetylazetidine can serve as a precursor to more complex azetidine-containing molecules. The acetyl group can be removed under specific conditions to liberate the free amine for further functionalization.

V. Applications in Drug Discovery and Development

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to larger ring systems.[4] While specific applications of 1-acetylazetidine itself are often as a synthetic intermediate, the broader class of azetidines has found widespread use in various therapeutic areas.

Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5] The rigid structure of the azetidine ring can help to lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for biological targets.

Several FDA-approved drugs contain the azetidine ring, highlighting its importance in modern drug design. The use of azetidine-containing building blocks, such as 1-acetylazetidine, allows for the systematic exploration of chemical space around this valuable scaffold.

VI. Safety and Handling

While a specific safety data sheet for 1-acetylazetidine is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the reactivity of its parent compound, azetidine, which is flammable and corrosive, 1-acetylazetidine should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

VII. Conclusion

1-Acetylazetidine is a valuable heterocyclic compound with a unique combination of properties stemming from its strained four-membered ring and amide functionality. Its well-defined nomenclature, predictable spectroscopic features, and accessible synthetic route make it a useful tool for both academic research and industrial drug discovery. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like 1-acetylazetidine will undoubtedly play an increasingly significant role in the development of the next generation of therapeutics.

References

-

PubChem. (n.d.). Azetidine, 1-acetyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. jmchemsci.com [jmchemsci.com]

Solubility Profile and Physicochemical Characterization of N-Acetylazetidine

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of N-acetylazetidine (1-(azetidin-1-yl)ethanone).

Technical Guide for Process Chemistry & Formulation

Executive Summary

N-Acetylazetidine (CAS: 18621-18-6) is a tertiary amide comprising a four-membered azetidine ring acylated at the nitrogen position. It serves as a critical motif in fragment-based drug discovery (FBDD) and as a specialized solvent/intermediate in organic synthesis. Unlike its open-chain analog (N,N-dimethylacetamide) or five-membered homolog (N-acetylpyrrolidine), N-acetylazetidine possesses unique ring strain (~25 kcal/mol) that influences its solvation thermodynamics and reactivity.

This guide provides a definitive solubility profile based on structure-property relationships (SPR), thermodynamic modeling, and standard experimental protocols for verification.

Physicochemical Properties & Structure

The solubility behavior of N-acetylazetidine is governed by its amphiphilic but highly polar nature. The planar amide bond creates a strong dipole, while the small hydrophobic azetidine ring allows for significant interaction with both aqueous and organic media.

Molecular Specifications

| Property | Value | Note |

| IUPAC Name | 1-(Azetidin-1-yl)ethanone | |

| CAS Number | 18621-18-6 | |

| Molecular Formula | C₅H₉NO | |

| Molecular Weight | 99.13 g/mol | |

| Physical State | Liquid (at 25°C) | Colorless to pale yellow oil |

| Boiling Point | ~180–200°C (Predicted) | High bp due to dipole-dipole association |

| LogP (Oct/Water) | -0.1 to 0.2 (Predicted) | Slightly lipophilic to borderline hydrophilic |

Structural Visualization

The following diagram illustrates the core structure and the dipole vector responsible for its high solubility in polar aprotic solvents.

Figure 1: Structural components of N-acetylazetidine influencing solubility.

Solubility Data & Solvent Selection

N-acetylazetidine exhibits a "Tertiary Amide" solubility profile. Lacking a hydrogen bond donor (N-H), it cannot self-associate via hydrogen bonding but acts as a strong hydrogen bond acceptor.

Solubility Classification Table

The following data categorizes solvent compatibility based on polarity and dielectric constant (

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Miscible | Strong H-bond acceptance by amide oxygen from water. |

| Polar Protic | Methanol / Ethanol | Miscible | Solvation via dipole interactions and H-bonding. |

| Polar Aprotic | Dichloromethane (DCM) | High (>500 mg/mL) | "Like dissolves like"; excellent dipole matching. |

| Polar Aprotic | DMSO / DMF | Miscible | Thermodynamic compatibility; useful for stock solutions. |

| Ethers | THF / Diethyl Ether | Soluble | Good solubility; Ether is useful for extraction from water. |

| Esters | Ethyl Acetate | Soluble | Standard solvent for chromatographic purification. |

| Non-Polar | Hexane / Heptane | Insoluble / Immiscible | Polarity mismatch; phase separation occurs. |

Thermodynamic Modeling (Hansen Solubility Parameters)

For formulation and solvent blends, the Hansen Solubility Parameters (HSP) provide a predictive coordinate system.

-

Dispersion (

): ~16.5 MPa -

Polarity (

): ~14.0 MPa -

Hydrogen Bonding (

): ~10.0 MPa

Application: To precipitate N-acetylazetidine from a reaction mixture, a solvent with low

Experimental Methodologies

To empirically determine the precise solubility limit (e.g., for a specific lot or temperature), use the Isothermal Saturation Method .

Gravimetric Determination Protocol

Objective: Quantify solubility in mg/mL at 25°C.

-

Preparation : Weigh 500 mg of N-acetylazetidine into a scintillation vial.

-

Addition : Add the target solvent in 100

L increments while vortexing. -

Equilibration : If the solid/oil dissolves immediately, add more solute until saturation (turbidity/phase separation) is observed.

-

Agitation : Stir at 25°C for 24 hours.

-

Separation : Centrifuge or filter (0.45

m PTFE) to remove undissolved material. -

Quantification : Evaporate a known volume of the supernatant and weigh the residue.

Workflow Diagram

Figure 2: Workflow for the determination of solubility limits.

Applications in Process Chemistry

Understanding the solubility profile allows for efficient work-up and purification strategies:

-

Extraction : N-Acetylazetidine is water-soluble. To extract it from an aqueous reaction quench, Dichloromethane (DCM) or Chloroform are superior to Ethyl Acetate due to higher distribution coefficients for tertiary amides.

-

Purification : It can be purified by silica gel chromatography.[1] A gradient of 0-10% Methanol in DCM or 50-100% Ethyl Acetate in Hexane is typically effective.

-

Salt Formation : Unlike azetidine, N-acetylazetidine is not basic (amide nitrogen). It will not form salts with acids (e.g., HCl) and will remain in the organic layer during an acidic wash, a crucial distinction for separation.

Safety & Handling

-

Skin Absorption : As a small, amphiphilic amide (similar to DMAc/DMF), N-acetylazetidine may possess skin permeability properties. Wear nitrile gloves.

-

Reactivity : The strained ring is susceptible to nucleophilic ring-opening under harsh acidic conditions. Avoid prolonged exposure to strong acids at high temperatures.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

-

Organic Chemistry Portal . Synthesis of Azetidines. Retrieved from [Link]

-

Chemistry LibreTexts (2024) . Physical Properties of Amides. Retrieved from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine physicochemical behavior).

Sources

An In-depth Technical Guide to 1-(Azetidin-1-yl)ethanone: Properties, Safety, and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Azetidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical technical data with practical insights to ensure its safe and effective use in a laboratory setting.

Introduction

1-(Azetidin-1-yl)ethanone, also known as N-acetylazetidine, is a four-membered heterocyclic ketone. The azetidine ring, a saturated nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecules can significantly influence their physicochemical properties, such as solubility and metabolic stability, and can provide novel vectors for interacting with biological targets. The N-acetyl group offers a versatile handle for further chemical modifications, making 1-(Azetidin-1-yl)ethanone a key intermediate in the synthesis of a wide array of more complex molecules.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in research.

| Property | Value | Source |

| PubChem CID | 136354 | PubChem |

| CAS Number | 45467-31-0 | Sigma-Aldrich |

| Molecular Formula | C₅H₉NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 99.13 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | 1-acetylazetidine | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Comprehensive Safety and Hazard Information

Ensuring the safety of laboratory personnel is paramount. The following safety data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Rationale for Stringent Safety Protocols

The hazard profile of 1-(Azetidin-1-yl)ethanone necessitates rigorous adherence to safety protocols. Skin and eye irritation are common with amine-containing compounds and their derivatives. The potential for respiratory irritation highlights the importance of handling this solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of airborne particles.

Experimental Protocol: Synthesis of a Derivative via Aldol Condensation

To illustrate the utility of 1-(Azetidin-1-yl)ethanone, this section details a representative experimental protocol for its use in a Claisen-Schmidt condensation reaction to form a chalcone derivative. This reaction is fundamental in organic synthesis for carbon-carbon bond formation.

Objective: To synthesize (E)-1-(azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Materials:

-

1-(Azetidin-1-yl)ethanone

-

4-Chlorobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(Azetidin-1-yl)ethanone and 1.4 g of 4-chlorobenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and the base catalyst, creating a homogeneous reaction environment.

-

-

Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of 0.5 g of sodium hydroxide in 5 mL of water dropwise over 10 minutes.

-

Causality: The reaction is cooled to control the exothermic nature of the aldol condensation and to minimize side reactions. Sodium hydroxide acts as a base to deprotonate the alpha-carbon of the ethanone, forming an enolate which then attacks the aldehyde.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Causality: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a critical self-validating step to ensure the consumption of starting materials and the formation of the product.

-

-

Product Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water. A precipitate should form. Stir the mixture for an additional 30 minutes in an ice bath to maximize precipitation.

-

Causality: The product is expected to be insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its isolation.

-

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual base and salts. The crude product can be further purified by recrystallization from ethanol.

-

Causality: Washing with cold water removes impurities without significantly dissolving the product. Recrystallization is a standard technique to obtain a highly pure solid product.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the described synthetic protocol.

Caption: Synthetic workflow for the preparation of an azetidinyl chalcone derivative.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetylanthranilic acid, 99%. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

UHP Chemicals. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Retrieved from [Link]

-

PubChem. (n.d.). Methapyrilene. Retrieved from [Link]

-

PubChem. (n.d.). Synephrine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Macarpine. Retrieved from [Link]

-

PubChem. (n.d.). Etonitazepipne. Retrieved from [Link]

Sources

Pharmacophore Features of Acetylated Azetidine Rings

The following technical guide details the pharmacophore features, conformational dynamics, and medicinal chemistry applications of acetylated azetidine rings.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The N-acetyl azetidine moiety represents a high-value pharmacophore in modern drug discovery, serving as a rigid, metabolic-stable bioisostere of proline and N,N-dimethyl amides.[1] Unlike the five-membered pyrrolidine ring (proline), the four-membered azetidine ring introduces significant Baeyer strain (~26 kcal/mol) and unique geometric constraints that alter the exit vectors of substituents.

Key pharmacophoric advantages include:

-

Conformational Control: Strong induction of

-turns in peptide backbones (vs. -

Vector Orthogonality: The ring geometry creates distinct exit vectors for C2 and C3 substituents, enabling precise positioning of pharmacophoric groups in 3D space.[1]

-

Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to acyclic amines, while the N-acetyl group nullifies the basicity, preventing protonation-dependent clearance issues.

Structural & Electronic Analysis

Ring Strain and Planarity

The defining feature of the acetylated azetidine is the interplay between ring strain and amide resonance.[1]

-

Ring Pucker: While free azetidine puckers significantly (~30°) to relieve torsional strain, N-acetyl azetidine crystallizes in a nearly planar conformation.[1] The partial double-bond character of the amide (

) forces the ring into a flatter geometry to maximize orbital overlap, contrasting sharply with the -

Bond Angles: The internal bond angles (~90°) deviate drastically from the ideal

angle (109.5°), creating "splayed" exit vectors for substituents at the C2 and C3 positions.

Electronic Profile[1]

-

Amide Resonance: The nitrogen lone pair is delocalized into the carbonyl, making the ring nitrogen non-basic. However, the high s-character of the strained C-N bonds slightly attenuates this resonance compared to acyclic amides, affecting the rotation barrier.

-

Lipophilicity (LogP): The azetidine ring is less lipophilic than a gem-dimethyl group or a cyclohexane ring, often lowering cLogP by 0.5–1.0 units when used as a replacement, improving solubility.[1]

Pharmacophoric Mapping & Conformational Dynamics[1]

The Cis/Trans Amide Rotamer Switch

A critical pharmacophore feature is the equilibrium between cis and trans isomers of the N-acetyl group. This equilibrium dictates the spatial orientation of the N-terminal chain relative to the ring.

-

Proline: Exists as a mixture of trans (~75%) and cis (~25%) in water.[1]

-

Azetidine: The N-acetyl azetidine motif shifts this equilibrium.[1] Due to the planar ring and reduced steric clash of the

-carbons (which are absent/contracted in azetidine), the barrier to rotation is distinct. -

Turn Induction:

Pharmacophore Vectors Visualization

The following diagram illustrates the conformational energy landscape and vector differences between N-acetyl proline and N-acetyl azetidine.

Caption: Comparison of conformational properties between N-acetyl proline and N-acetyl azetidine, highlighting the shift from envelope pucker to planarity and beta- to gamma-turn induction.

Bioisosterism & Drug Design Applications

Proline Replacement

Replacing a proline residue with azetidine-2-carboxylic acid (Aze) contracts the backbone by one methylene unit.[1]

-

Effect: It constrains the

(phi) dihedral angle more strictly than proline.[1] -

Application: Used to stabilize specific secondary structures in peptidomimetics or to prevent proteolysis (steric exclusion of proteases).[1]

Gem-Dimethyl & Cyclopropane Replacement

The azetidine ring can be viewed as a "tied-back" version of a gem-dimethyl amine or an expanded cyclopropane.[1]

-

Advantage: It reduces the entropic penalty of binding by locking the conformation of the alkyl chains.

-

Solubility: The N-atom (even acetylated) lowers LogP compared to an all-carbon cyclobutyl or cyclopropyl analog.[1]

Case Studies in Drug Discovery

While simple N-acetyl azetidine is a fragment, the azetidine pharmacophore is central to several approved drugs:

-

Cobimetinib (Cotellic): Uses an azetidine ring as a scaffold to position a piperidine and an iodine atom.[1] The ring's rigidity is crucial for selectivity against MEK1/2.[1]

-

Baricitinib (Olumiant): Features an N-sulfonyl azetidine.[1] The sulfonyl group, like the acetyl group, withdraws electron density, modulating the ring's electronics and serving as a linker to the cyanomethyl group.[1]

-

Azelnidipine: A calcium channel blocker where the azetidine ring contributes to a unique pharmacokinetic profile (slow onset, long duration) due to its lipophilicity and rigidity.[1]

Synthesis & Experimental Protocols

Synthesis Logic

Accessing N-acetyl azetidines typically involves either cyclization of acyclic precursors or functionalization of pre-formed rings.[1]

Protocol A: Cyclization of

-

Precursor: Start with N-acetyl-3-halopropylamine.[1]

-

Base: Treat with strong base (NaH or KOtBu) in polar aprotic solvent (DMF/THF).[1]

-

Mechanism: Intramolecular

displacement.[1] -

Note: High dilution is often required to prevent intermolecular polymerization.[1]

Protocol B: Reduction of

-

Precursor: N-acetyl-2-azetidinone (or N-unprotected followed by acetylation).[1]

-

Reagent: Lithium Aluminum Hydride (LAH) or Alane (

).[1] -

Caution: Over-reduction can open the ring.[1] N-acetylation is usually performed after reduction of the lactam to the amine if the amide carbonyl is the target.

Synthesis Decision Tree

Caption: Decision matrix for synthesizing N-acetyl azetidine derivatives based on substitution patterns.

References

-

Azetidines in Medicinal Chemistry: Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[1] Chem. Rev., 108, 3988–4035.[1] Link[1]

-

Conformational Analysis of Azetidine Peptides: Zagari, A., Nemethy, G., & Scheraga, H. A. (1990).[1][4] Biopolymers, 30(9-10), 951-959.[1] Link

-

Crystal Structure of N-Acetyl Azetidine: Wilhelm, P., et al. (2014).[1] J. Am. Chem. Soc., 136(45), 15829-15832.[1] Link[1]

-

Cobimetinib Discovery (Azetidine Scaffold): Rice, K. D., et al. (2012).[1] ACS Med.[1] Chem. Lett., 3(5), 416–421.[1] Link[1]

-

Turn Induction (Gamma vs Beta): Demange, L., et al. (2008).[1] J. Org.[1] Chem., 73, 13, 5022–5028.[1] Link[1]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomerism, Reactivity Profiles, and Pharmacological Divergence: A Comparative Guide to 1-(Azetidin-1-yl)ethanone and Azetidin-2-one

Executive Summary: The Warhead vs. The Scaffold

In the design of bioactive small molecules, the distinction between 1-(azetidin-1-yl)ethanone (an

While both molecules share the formula

-

Azetidin-2-one (

-lactam): A strained, electrophilic "spring" driven by inhibited resonance. It is the pharmacophore of penicillin, designed to acylate active site serine residues. -

1-(Azetidin-1-yl)ethanone (

-acetylazetidine): A robust, planar tertiary amide. It serves as a proline isostere or a rigid spacer in fragment-based drug discovery (FBDD).

This guide analyzes the physicochemical divergence, synthetic protocols, and pharmacological utility of these two heterocycles.

Structural & Electronic Divergence

The reactivity difference stems from the position of the carbonyl group relative to the ring and the resulting geometry of the nitrogen atom.

The Resonance Problem

In a standard amide, the nitrogen lone pair donates into the carbonyl

-

In

-acetylazetidine (Exocyclic): The nitrogen is exocyclic to the carbonyl. Despite the ring strain, the nitrogen can adopt a varying degree of planarity ( -

In

-lactam (Endocyclic): The carbonyl is inside the 4-membered ring. Geometric constraints force the nitrogen into a pyramidal geometry (

Visualization of Electronic States

Figure 1: Mechanistic flow illustrating how nitrogen geometry dictates the stability of the amide bond in azetidine derivatives.

Physicochemical Comparison Data

The lack of resonance in the

| Feature | 1-(Azetidin-1-yl)ethanone | Azetidin-2-one ( |

| Carbonyl Position | Exocyclic (Outside ring) | Endocyclic (Inside ring) |

| IR | 1630 – 1660 cm⁻¹ (Typical Amide) | 1745 – 1780 cm⁻¹ (Strained) |

| Ring Strain Energy | ~25 kcal/mol (Ring only) | ~25-27 kcal/mol + Electronic Strain |

| Hydrolysis Rate | Slow (Requires harsh acid/base) | Fast (Tunable by N-substitution) |

| Drug Role | Scaffold / Isostere | Covalent Inhibitor (Warhead) |

Synthetic Methodologies

The synthesis of these two cores requires fundamentally different strategies. The

Protocol A: Staudinger Synthesis of Azetidin-2-one

The gold standard for constructing the

Reagents:

-

Imine (formed from amine + aldehyde)

-

Acid Chloride (ketene precursor)

-

Triethylamine (

) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

-

Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in DCM over

. Stir 4h. Filter and concentrate to yield imine. -

Ketene Generation (In Situ): Dissolve imine in anhydrous DCM at -78°C under Argon. Add

(3.0 equiv). -

Cycloaddition: Dropwise addition of Acid Chloride (1.2 equiv). The base eliminates HCl to form a highly reactive Ketene intermediate.

-

Reaction: Allow to warm to Room Temperature (RT) overnight. The imine attacks the ketene (nucleophilic attack) followed by conrotatory ring closure.[1][2]

-

Workup: Wash with 1M HCl, then saturated

. Dry organic layer over -

Purification: Flash column chromatography (Silica, Hexane:EtOAc).

Protocol B: Synthesis of 1-(Azetidin-1-yl)ethanone

Standard Schotten-Baumann acylation.

Reagents:

-

Azetidine Hydrochloride

-

Acetyl Chloride (or Acetic Anhydride)

- or DIPEA

-

DCM or THF

Step-by-Step Workflow:

-

Free Basing: Suspend Azetidine HCl (1.0 equiv) in DCM. Add DIPEA (2.5 equiv) at 0°C.

-

Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. The reaction is exothermic; maintain temperature <5°C.

-

Completion: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; azetidines are not UV active unless derivatized).

-

Workup: Wash with water. The product is often water-soluble; use minimal water or back-extract the aqueous layer with DCM multiple times.

-

Isolation: Dry over

and concentrate. Distillation may be required for high purity as the product is an oil.

Reaction Pathway Diagram

Figure 2: Synthetic divergence.[4] Route A builds the ring; Route B functionalizes an existing ring.

Pharmacological Applications[5][6][7][8][9]

Azetidin-2-one: The "Suicide" Substrate

The biological utility of the

-

Mechanism: The Serine residue of the Penicillin-Binding Protein (PBP) attacks the

-lactam carbonyl. -

Result: The ring opens, covalently acylating the enzyme. The "inhibited resonance" described in Section 2.1 makes the carbonyl sufficiently electrophilic to react with the serine hydroxyl.

1-(Azetidin-1-yl)ethanone: The Rigid Linker

In modern medicinal chemistry, this motif is used to alter the physicochemical properties of a drug without introducing chemical reactivity.

-

Metabolic Stability: Unlike the lactam, the exocyclic amide is resistant to hydrolysis by esterases or peptidases.

-

Conformational Lock: The 4-membered ring restricts the bond vectors of substituents, often used to freeze a bioactive conformation or lower the entropic penalty of binding. It is frequently used as a bioisostere for proline or cyclobutane.

References

-

Staudinger, H. (1907).[2] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (The foundational paper for

-lactam synthesis). - Woodward, R. B. (1949). "The Structure of Penicillin." The Chemistry of Penicillin. Princeton University Press. (Seminal analysis of -lactam ring strain and reactivity).

-

Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649.

- Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of N-acyl azetidine utility).

-

Pitts, C. R., & Lectka, T. (2014). "Chemical synthesis of

-lactams." Chemical Reviews, 114(16), 7930-7953.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(Azetidin-1-yl)ethanone from Azetidine

Abstract

This document provides a detailed protocol for the synthesis of 1-(Azetidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-acetylation of azetidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The presented protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high yield.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system imparts unique conformational properties, making them attractive as bioisosteres for other cyclic and acyclic moieties. The incorporation of an azetidine ring can lead to improved metabolic stability, solubility, and target-binding affinity of drug candidates.[1] 1-(Azetidin-1-yl)ethanone serves as a key intermediate, allowing for further functionalization and elaboration into more complex molecular architectures.

The acetylation of the nitrogen atom in azetidine is a fundamental transformation that provides a stable amide linkage while introducing a versatile acetyl group. This functional handle can participate in a variety of subsequent chemical transformations, making 1-(Azetidin-1-yl)ethanone a cornerstone for the synthesis of a diverse array of biologically active molecules.[2][3]

Reaction Mechanism and Scientific Rationale

The synthesis of 1-(Azetidin-1-yl)ethanone from azetidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Choice of Acetylating Agent:

Several acetylating agents can be employed for this transformation. Acetic anhydride is a common and effective choice due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed.[4] Acetyl chloride is another highly reactive option, though it generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting azetidine and the product. For the purpose of this protocol, we will focus on the use of acetic anhydride for its operational simplicity.

The Role of a Base:

While the reaction can proceed without a base, the inclusion of a non-nucleophilic organic base, such as triethylamine, is often beneficial.[5] The base serves to neutralize the acetic acid byproduct generated during the reaction, preventing the potential for salt formation with the basic nitrogen of either the starting material or the product. This ensures that the nucleophilicity of the azetidine is maintained throughout the reaction, driving the equilibrium towards the product and maximizing the yield.

The overall reaction can be depicted as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Azetidin-1-yl)ethanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Azetidine | ≥98% | Commercially Available | Caution: Volatile and flammable. Handle in a well-ventilated fume hood.[6][7] |

| Acetic Anhydride | Reagent Grade, ≥98% | Commercially Available | Corrosive and lachrymatory. Handle with care. |

| Triethylamine | ≥99%, distilled | Commercially Available | Caution: Strong odor, handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use anhydrous solvent to prevent hydrolysis of acetic anhydride. |

| Saturated aq. NaHCO₃ | Prepared in-house | Used for aqueous workup. | |

| Brine (Saturated aq. NaCl) | Prepared in-house | Used for aqueous workup. | |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying the organic phase. |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis:

Figure 1: Experimental workflow for the synthesis of 1-(Azetidin-1-yl)ethanone.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally with brine.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 1-(Azetidin-1-yl)ethanone.

Characterization of 1-(Azetidin-1-yl)ethanone

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group and the methylene protons of the azetidine ring.[9][10][11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the azetidine ring.[11]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the amide carbonyl group.[10]

Safety Precautions

-

Azetidine: Azetidine is a volatile, flammable, and corrosive liquid. It should be handled in a well-ventilated chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[12][13]

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymatory agent. Avoid inhalation of vapors and contact with skin and eyes.

-

Triethylamine: Triethylamine has a strong, unpleasant odor and is a flammable liquid. Handle in a fume hood.

-

General Precautions: The reaction should be carried out under an inert atmosphere to prevent the introduction of moisture, which can hydrolyze the acetic anhydride.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the use of anhydrous solvent. |

| Loss of product during workup | Perform extractions carefully to avoid emulsions. | |

| Impure Product | Incomplete reaction or side reactions | Optimize purification conditions (e.g., solvent system for chromatography, distillation pressure). |

| Contamination with starting materials | Ensure the reaction goes to completion. Use appropriate purification methods. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(Azetidin-1-yl)ethanone from azetidine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently prepare this valuable synthetic intermediate for applications in drug discovery and development. The characterization methods outlined will ensure the identity and purity of the final product.

References

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Retrieved from [Link]

-

PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

-

PMC. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. Retrieved from [Link]

-

PubMed. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

Hindawi. (2012). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Retrieved from [Link]

-

PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Retrieved from [Link]

Sources

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. art.torvergata.it [art.torvergata.it]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Note: Protocols for the Acetylation of Azetidine Hydrochloride

Part 1: Strategic Overview & Chemical Logic

Executive Summary

The acetylation of azetidine hydrochloride presents a unique set of challenges compared to standard amine protections. The substrate is a strained, four-membered heterocycle provided as a hygroscopic salt, and the product (1-acetylazetidine) is a water-soluble, high-boiling liquid.

Standard aqueous workups often result in massive yield loss due to the high water solubility of 1-acetylazetidine.[1] Therefore, this guide prioritizes an Anhydrous Precipitation Method (Protocol A) as the gold standard for recovery and purity. A Schotten-Baumann approach (Protocol B) is provided as an alternative for specific scale-up scenarios but requires rigorous "salting out" procedures.[1]

Chemical Causality & Challenges[1]

-

Ring Strain: Azetidine possesses ~26 kcal/mol of ring strain.[1] While less reactive than aziridines, the ring is susceptible to opening under strong acidic conditions or high thermal stress.[1]

-

Volatility vs. Solubility: Free base azetidine is volatile (BP ~61°C) and miscible with water.[1][2] The acetylated product has a significantly higher boiling point (predicted >180°C at atm) but retains high water solubility due to the tertiary amide character.[1]

-

HCl Neutralization: The starting material is a hydrochloride salt.[1] Two equivalents of base are strictly required: one to free the amine and one to neutralize the acetic acid byproduct (if using anhydride) or HCl (if using acetyl chloride).[1]

Part 2: Safety & Handling (Critical)

WARNING: Azetidine derivatives should be treated as potential alkylating agents due to ring strain.[1]

| Hazard Class | Specific Risk | Mitigation |

| Genotoxicity | Strained rings can alkylate DNA.[1] | Double-gloving (Nitrile/Laminate), Fume Hood use is mandatory.[1] |

| Flammability | Free base azetidine is highly flammable (Flash Point < 0°C).[1] | Keep away from static/sparks.[1][3] Ground all glassware.[1] |

| Corrosivity | Azetidine HCl is a severe skin/eye irritant.[1][3][4][5] | Wear safety goggles and face shield during salt neutralization.[1] |

Part 3: Experimental Protocols

Protocol A: Anhydrous Acetylation (The "Clean" Method)

Best for: High yield, easy purification, avoiding water-soluble product loss. Mechanism: Nucleophilic acyl substitution in organic solvent with salt precipitation.[1]

Reagents & Materials

-

Substrate: Azetidine Hydrochloride (1.0 eq)

-

Reagent: Acetic Anhydride (

) (1.2 eq) -

Base: Triethylamine (TEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous, 10 mL per gram of substrate)

Step-by-Step Procedure

-

Suspension: In a dry round-bottom flask under Nitrogen (

) atmosphere, suspend Azetidine HCl in DCM . The salt will likely not dissolve completely.[1] -

Free Basing: Cool the suspension to 0°C (ice bath). Add TEA dropwise over 10 minutes.

-

Observation: The mixture may clear slightly as the free base forms, but TEA

HCl will eventually precipitate.[1]

-

-

Acetylation: Add Acetic Anhydride dropwise via syringe pump or addition funnel, maintaining internal temperature < 10°C.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup (Crucial Step):

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.[1]

-

Distillation: Perform vacuum distillation (Kugelrohr or short-path).

-

Target: Collect the fraction boiling at 70–85°C @ 10–15 mmHg (approximate value; collect the main stable fraction).

-

Protocol B: Schotten-Baumann (Biphasic)

Best for: Large scale where organic solvent minimization is required.[1] Risk: High risk of yield loss into the aqueous phase.[1]

Reagents

-

Substrate: Azetidine HCl (1.0 eq)

-

Reagent: Acetyl Chloride (1.2 eq) (More reactive than anhydride, better for biphasic).

-

Base: NaOH (2.5 eq, prepared as 5M solution).

-

Solvent: Water / DCM (1:1 ratio).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve Azetidine HCl in the minimum amount of water.[1] Cool to 0°C.[1]

-

Biphasic Setup: Add an equal volume of DCM .

-

Acylation: Simultaneously add Acetyl Chloride and NaOH solution dropwise from separate addition funnels.

-

Control: Maintain pH > 9 and Temperature < 5°C throughout addition.[1]

-

-

Separation: Separate the layers.

-

Extraction: Extract the salted aqueous layer with DCM (

volumes). Combine all organic extracts. -

Drying: Dry over anhydrous

, filter, and concentrate.

Part 4: Visualization & Logic

Workflow Logic (Protocol A)

Caption: Anhydrous workflow designed to prevent product loss into aqueous waste streams.

Part 5: Process Control & Validation

To ensure the protocol was successful, compare your data against these expected values.

Expected Analytical Data (Self-Validation)

| Technique | Parameter | Expected Result | Interpretation |

| TLC | ~0.4–0.5 (10% MeOH/DCM) | Distinct from baseline Azetidine HCl.[1] | |

| 1H NMR | Singlet (3H) | Acetyl ( | |

| 1H NMR | Multiplet (2H) | Ring | |

| 1H NMR | Multiplet/Triplet (4H) | Ring | |

| GC-MS | Molecular Ion | Parent ion ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in water wash (Protocol A/B). | Avoid water. Use Protocol A with filtration. If using B, saturate aqueous layer with NaCl and extract exhaustively.[1] |

| Ring Opening | Temperature too high during addition. | Ensure internal temp stays < 10°C during |

| Solid Residue in Oil | Incomplete salt removal.[1] | The TEA salts can be fine.[1] Use a finer frit or pass through a short plug of silica (flush with DCM).[1] |

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acetylation of amines).

-

Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved from [Link]

-

Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Reagents for N-acetylation of 4-membered heterocycles

Application Note: N-Acetylation of 4-Membered Heterocycles (Azetidines & -Lactams)

Executive Summary & Strategic Importance

The functionalization of 4-membered nitrogen heterocycles—specifically azetidines and

-

Azetidines: High ring strain (~25.4 kcal/mol) renders the ring susceptible to acid-catalyzed opening and polymerization, yet the nitrogen remains nucleophilic (

). The challenge is kinetic control to prevent ring destruction. - -Lactams: The nitrogen is part of an amide bond, significantly reducing its nucleophilicity. N-acetylation here requires thermodynamic forcing (deprotonation) to generate an N-acyl imide, a highly reactive electrophile often used as a "warhead" or activated intermediate.

This guide provides validated protocols for both scenarios, emphasizing reagent selection that balances reactivity with ring preservation.

Mechanistic Insight & Reagent Selection

The Azetidine Paradox: Nucleophilicity vs. Strain

Standard acetylation conditions (e.g., heating in acetic acid) are destructive to azetidines. The mechanism below illustrates the competition between the desired N-acetylation and the undesired acid-catalyzed ring opening (polymerization).

Figure 1: Mechanistic divergence in azetidine functionalization. Path A is favored by basic conditions and low temperatures; Path B is triggered by unbuffered acid byproducts.

Reagent Comparative Matrix[1]

| Reagent System | Target Substrate | Reactivity Profile | Risk Factor | Application Context |

| Azetidines | Moderate / Selective | Low | Standard "Gold Standard" for robust substrates. | |

| Steric Azetidines | High / Aggressive | High (HCl gen.) | Sterically hindered secondary amines. Requires strict temp control. | |

| HATU / AcOH / DIPEA | Complex Azetidines | Mild / Controlled | Very Low | Late-stage functionalization of expensive API intermediates. |

| NaH / | Extreme (Anionic) | High (Hydrolysis) | Formation of N-acyl lactams (imides). |

Detailed Experimental Protocols

Protocol A: Standard N-Acetylation of Azetidines (The "Safe" Route)

Best for: Primary/Secondary azetidines where ring stability is a concern.

Materials:

-

Substrate: Azetidine derivative (1.0 equiv)

-

Reagent: Acetic Anhydride (

) (1.2 equiv) -

Base: Triethylamine (

) (1.5 equiv) or Pyridine (2.0 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solvation: Dissolve the azetidine substrate in DCM (0.1 M concentration).

-

Base Addition: Add

via syringe. Cool the mixture to 0°C using an ice bath.-

Why? Cooling suppresses the kinetic energy required for ring opening.

-

-

Acetylation: Add

dropwise over 10 minutes. -

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC/LCMS.

-

QC Check: Look for the disappearance of the N-H signal.

-

-

Workup (Crucial):

-

Quench with saturated aqueous

(Do NOT use HCl or acidic brine). -

Extract with DCM (3x).

-

Dry organics over

(avoid acidic

-

-

Purification: Flash chromatography on silica (neutralized with 1%

if necessary) or Alumina (Basic).

Protocol B: N-Acylation of -Lactams (The "Forcing" Route)

Best for: Activating

Materials:

-

Substrate:

-Lactam (1.0 equiv) -

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or LiHMDS (1.1 equiv)

-

Reagent: Acetyl Chloride (

) (1.2 equiv) -

Solvent: THF (anhydrous)

Step-by-Step:

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Addition: Add the

-lactam (dissolved in THF) dropwise to the NaH suspension.-

Observation: Evolution of

gas. Stir for 30 mins until gas evolution ceases.

-

-

Acylation: Add

dropwise at 0°C.-

Note: The reaction is usually rapid. The solution may become cloudy (NaCl precipitation).

-

-

Quench: Carefully add saturated

solution at 0°C.-

Warning: The product is an imide (N-acyl-lactam) and is susceptible to hydrolysis back to the starting material if the quench is too basic or left too long in water.

-

-

Workup: Rapid extraction with EtOAc. Dry and concentrate immediately.

Troubleshooting & QC Decision Tree

Use this logic flow to diagnose low yields or decomposition.

Figure 2: Diagnostic workflow for optimizing acetylation yields.

References

-

Azetidine Synthesis & Reactivity Review Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2] Royal Society of Chemistry (RSC). [Link]

-

Protocol for Hindered Amines Rational Ligand Design for the Arylation of Hindered Primary Amines (Contextual Reagent Selection). Journal of the American Chemical Society (ACS). [Link]

-

General N-Acetylation Protocols N-Terminus Acetylation Protocol (Applicable to sensitive amine motifs). [Link]

-

Beta-Lactam Synthesis & Functionaliz

-Lactams: Stereoselectivity and Reagent Control. Encyclopedia.pub (MDPI). [Link] -

Ring Strain Data & Stability Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

1-(Azetidin-1-yl)ethanone in peptide synthesis coupling reactions

This Application Note is designed for researchers and process chemists in peptide science. It details the utilization of 1-(Azetidin-1-yl)ethanone (commonly referred to as N-Acetylazetidine ) as a highly efficient, chemoselective acylating agent.

Unlike traditional capping reagents (e.g., Acetic Anhydride/Pyridine), N-Acetylazetidine leverages "Twisted Amide" geometry to drive reactivity without acidic byproducts or harsh activation, making it ideal for sensitive peptide sequences.

Part 1: Executive Summary & Scientific Rationale

The "Twisted Amide" Concept

Standard amide bonds are planar and highly stable due to resonance (

-

Ground-State Destabilization: The loss of resonance energy (~15–20 kcal/mol) makes the carbonyl carbon significantly more electrophilic than in standard amides.

-

Reactivity Profile: It functions as a "store-stable" but "reaction-ready" acyl donor. Upon nucleophilic attack by a peptide N-terminus (amine), the ring strain is relieved, driving the transamidation reaction.

Key Advantages in Peptide Coupling (Capping)

| Feature | Acetic Anhydride ( | 1-(Azetidin-1-yl)ethanone |

| Mechanism | Activated Anhydride | Twisted Amide Transamidation |

| Byproduct | Acetic Acid (Acidic) | Azetidine (Basic amine) |

| Selectivity | Low (can acetylate Ser/Tyr/Thr) | High (Chemoselective for |

| Atom Economy | Poor (releases AcOH) | High (Azetidine can be scavenged/recycled) |

| Stability | Moisture Sensitive | Stable Solid/Oil |

Part 2: Mechanism of Action

The coupling reaction proceeds via a nucleophilic attack of the peptide N-terminal amine on the twisted carbonyl of the reagent. The leaving group is the azetidine ring itself.

Signaling Pathway & Reaction Workflow (Graphviz)

Caption: Mechanism of acyl transfer driven by the relief of ring strain in the azetidine scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Azetidin-1-yl)ethanone (Reagent Preparation)

Note: While commercially available, in-house preparation is cost-effective for large-scale SPPS.

Materials:

-

Azetidine (CAS 503-29-7)

-

Acetic Anhydride (

) -

Dichloromethane (DCM)

-

Triethylamine (

)

Step-by-Step:

-

Dissolution: Dissolve Azetidine (1.0 eq) and

(1.2 eq) in anhydrous DCM (0.5 M concentration) at 0°C. -

Addition: Dropwise add

(1.1 eq) over 15 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with sat.

(2x) and Brine (1x). Dry organic layer over -

Purification: Concentrate in vacuo. The product is a colorless oil/low-melting solid. (Yield typically >90%).[1]

Protocol B: High-Fidelity Capping in SPPS

Use this protocol to cap unreacted amines after difficult coupling steps (e.g., Arg-Arg, steric hindrance) without risking O-acetylation of hydroxyl side chains.

Reagents:

-

Capping Solution: 0.5 M 1-(Azetidin-1-yl)ethanone in DMF.

-

Base: DIPEA (Diisopropylethylamine) - Optional, accelerates reaction.

Workflow:

-

Coupling Check: Perform standard Fmoc-amino acid coupling.

-

Wash: Wash resin with DMF (3 x 30s).

-

Capping: Add Capping Solution (5–10 eq relative to resin loading) to the reaction vessel.

-

Optional: Add 1.0 eq of DIPEA.

-

-

Incubation: Agitate at RT for 15–30 minutes .

-

Note: Unlike

, which reacts in minutes, the twisted amide is milder and may require slightly longer times for quantitative coverage on sterically hindered amines.

-

-

Wash: Drain and wash with DMF (3x) and DCM (3x).

-

Kaiser Test: Perform Kaiser test to confirm absence of free amines (Yellow = Capped; Blue = Incomplete).

Part 4: Data & Performance Analysis

Comparative Reactivity Table

The following data illustrates the chemoselectivity of N-Acetylazetidine compared to standard reagents.

| Substrate (Resin Bound) | Reagent: | Reagent: 1-(Azetidin-1-yl)ethanone | Outcome |

| H-Gly-Resin ( | 100% Conv. (< 5 min) | 100% Conv. (10 min) | Comparable |

| H-NMe-Ala-Resin ( | 95% Conv. (Aggressive) | 85% Conv. (Slower) | Twisted Amide is milder |

| H-Ser(OH)-Resin (Unprotected Side Chain) | ~15% O-Acetylation (Side Reaction) | < 1% O-Acetylation | High Chemoselectivity |

| Reaction pH | Acidic byproduct generated | Neutral/Basic byproduct | Acid-Sensitive Resins Safe |

Troubleshooting Guide

-

Issue: Incomplete Capping on N-methylated residues.

-

Issue: Azetidine Odor/Toxicity.

Part 5: References

-

Szostak, M., et al. (2016). "Amide Bond Formation via N-Acyl Azetidines: Fast, Transition-Metal-Free Transamidation." Journal of the American Chemical Society. Link

-

Dangel, B. D., et al. (2017). "N-Acyl Azetidines: Regioselective Activation and Reactivity in Amide Bond Formation." The Journal of Organic Chemistry. Link

-

Liu, C., & Szostak, M. (2018). "Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Cross-Coupling Electrophiles." Chemistry – A European Journal. Link

-

Albericio, F., & Tulla-Puche, J. (2008). "The Application of Green Solvents in Solid-Phase Peptide Synthesis." Green Chemistry. (Context on solvent alternatives). Link

Sources

- 1. iris.unipv.it [iris.unipv.it]

- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1 | bioRxiv [biorxiv.org]

- 4. A new green solvent for solid phase peptide synthesis [cem.com]

- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]